molecular formula C7H11NO2 B14394702 5-Amino-3-methylhexa-2,4-dienoic acid CAS No. 88518-56-3

5-Amino-3-methylhexa-2,4-dienoic acid

Cat. No.: B14394702
CAS No.: 88518-56-3
M. Wt: 141.17 g/mol
InChI Key: KIWKMQJDZKXKQI-UHFFFAOYSA-N
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Description

5-Amino-3-methylhexa-2,4-dienoic acid is a conjugated dienoic acid derivative featuring an amino (-NH₂) group at the C5 position and a methyl (-CH₃) group at C3. Its structure (C₇H₁₁NO₂) combines a diene system with polar and non-polar substituents, making it a versatile candidate for studying electronic, steric, and biochemical interactions.

Properties

CAS No.

88518-56-3

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

5-amino-3-methylhexa-2,4-dienoic acid

InChI

InChI=1S/C7H11NO2/c1-5(3-6(2)8)4-7(9)10/h3-4H,8H2,1-2H3,(H,9,10)

InChI Key

KIWKMQJDZKXKQI-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)O)C=C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-methylhexa-2,4-dienoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyl-2-butenal and ammonia.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. The reaction may require specific temperatures and pressures to optimize yield and purity.

Industrial Production Methods

Industrial production of 5-Amino-3-methylhexa-2,4-dienoic acid may involve large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for efficiency, cost-effectiveness, and scalability to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methylhexa-2,4-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the diene system into saturated or partially saturated derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

Scientific Research Applications

5-Amino-3-methylhexa-2,4-dienoic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-3-methylhexa-2,4-dienoic acid involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other biomolecules, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to various physiological effects. The exact mechanisms depend on the specific context and application.

Comparison with Similar Compounds

Structural and Molecular Features

The compound’s structural analogs include derivatives of hexa-2,4-dienoic acid with varying substituents. Key comparisons are summarized below:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Hexa-2,4-dienoic acid (parent compound) 110-44-1 C₆H₈O₂ 112.13 None
4-Ethylhexa-2,4-dienoic acid - C₈H₁₂O₂ 140.18 Ethyl (-CH₂CH₃) at C4
5-Amino-3-methylhexa-2,4-dienoic acid - C₇H₁₁NO₂ 141.17 Amino (-NH₂) at C5, methyl at C3
5-(4-Methoxy-5-methyl-6-oxopyran-2-yl)-3-methylhexa-2,4-dienoic acid - C₁₅H₂₂O₃ 264.28 Methoxy-pyran substituent at C5, methyl at C3

Key Observations :

  • The methyl group at C3 may induce steric hindrance, affecting reactivity compared to the parent compound .

Physicochemical Properties

Acidity and Solubility
  • Hexa-2,4-dienoic acid: The parent compound’s acidity (pKa ~4.5–5.0) arises from its conjugated diene system stabilizing the carboxylate anion. Limited water solubility is expected due to non-polar structure .
  • 5-Amino-3-methylhexa-2,4-dienoic acid: The amino group may increase water solubility via hydrogen bonding, while the methyl group slightly reduces polarity. Experimental pKa data are needed, but the amino group could raise the basicity relative to the parent acid.
  • 4-Ethylhexa-2,4-dienoic acid: The ethyl group enhances hydrophobicity, reducing solubility compared to the amino-substituted analog .
Photophysical Properties
  • The dimethylamino-phenyl-substituted penta-2,4-dienoic acid methyl ester (Paul et al. 2010) exhibits excited-state intramolecular charge transfer (ICT), suggesting that amino groups in conjugated systems enhance fluorescence and solvatochromism . This implies 5-Amino-3-methylhexa-2,4-dienoic acid may have similar photophysical applications if studied .

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